SKi-178

Übersicht

Beschreibung

SKi-178 is a novel and highly potent inhibitor of sphingosine kinase 1 and sphingosine kinase 2. These enzymes are crucial in the sphingolipid metabolic pathway, which regulates the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. This compound has shown significant potential in inhibiting the growth of various cancer cells, including prostate cancer and acute myeloid leukemia .

Vorbereitungsmethoden

The synthesis of SKi-178 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

SKi-178 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

SKi-178 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the sphingolipid metabolic pathway and its role in cell signaling.

Biology: Employed in research to understand the mechanisms of cell death and survival.

Medicine: Investigated for its potential therapeutic effects in treating various cancers, including prostate cancer and acute myeloid leukemia.

Industry: Utilized in the development of new therapeutic agents targeting sphingosine kinase 1 and sphingosine kinase 2 .

Wirkmechanismus

SKi-178 exerts its effects by inhibiting sphingosine kinase 1 and sphingosine kinase 2, leading to a decrease in sphingosine-1-phosphate levels and an increase in ceramide levels. This shift in the balance of sphingolipids promotes apoptosis (programmed cell death) in cancer cells. The compound also disrupts microtubule dynamics, further contributing to its cytotoxic effects. Key molecular targets and pathways involved include the c-Jun NH2-terminal kinase and cyclin-dependent protein kinase 1 .

Vergleich Mit ähnlichen Verbindungen

SKi-178 is unique in its dual inhibition of sphingosine kinase 1 and sphingosine kinase 2, as well as its ability to disrupt microtubule dynamics. Similar compounds include:

SK1-I: Another inhibitor of sphingosine kinase 1, but with different selectivity and potency.

12aa: A compound with similar inhibitory effects on sphingosine kinase 1.

Vincristine: A microtubule-disrupting agent that also induces apoptosis through similar mechanisms

This compound stands out due to its multi-targeted approach, making it a promising candidate for further development as an anti-cancer therapeutic agent.

Eigenschaften

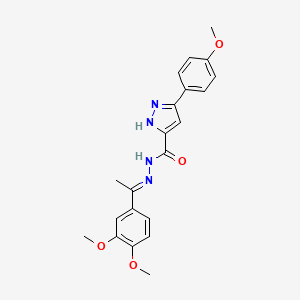

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUWEBOUKIKRP-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

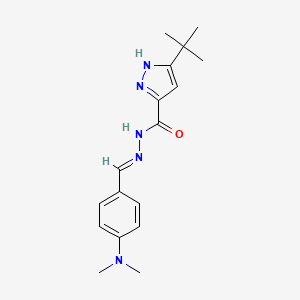

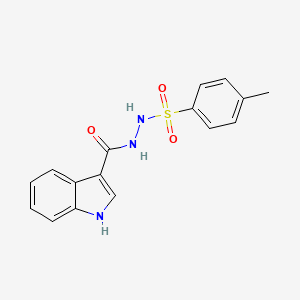

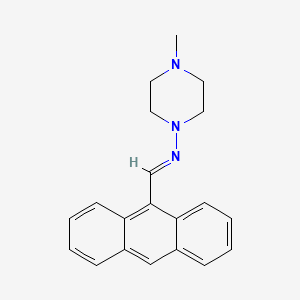

Feasible Synthetic Routes

A: SKI-178 acts as a dual-target inhibitor. It primarily targets Sphingosine Kinase 1 (SphK1), an enzyme involved in the sphingolipid metabolism pathway. By inhibiting SphK1, this compound disrupts the balance of sphingolipids, particularly by decreasing the production of sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. [, , ] This disruption leads to an increase in pro-apoptotic ceramide levels. Additionally, this compound disrupts microtubule dynamics, interfering with the formation of mitotic spindles crucial for cell division. This dual action synergistically induces prolonged mitosis and ultimately leads to apoptosis in cancer cells. [, ]

A: this compound induces cell cycle arrest at the G2/M phase. [, ] This arrest is linked to the sustained activation of cyclin-dependent kinase 1 (CDK1) during prolonged mitosis, which ultimately leads to the phosphorylation and subsequent degradation of Mcl-1, a crucial anti-apoptotic protein. []

A: this compound has shown promising results in preclinical studies involving various cancer models. It has exhibited efficacy in human acute myeloid leukemia (AML) cell lines, including those demonstrating multi-drug resistance. [, ] Additionally, in vitro studies indicate its potential against solid tumors such as pancreatic cancer and glioblastoma. [] Studies also show efficacy in NK-large granular lymphocyte (LGL) leukemia by inducing apoptosis and restoring sphingolipid balance. []

A: CDK1 plays a crucial role in the apoptotic mechanism of this compound. The sustained activation of CDK1 during prolonged mitosis, induced by this compound, leads to the phosphorylation of pro-survival Bcl-2 family members (Bcl-2 and Bcl-xl) and the phosphorylation and degradation of Mcl-1. [] This disruption of the balance between pro- and anti-apoptotic proteins contributes significantly to this compound induced apoptosis.

A: Research suggests that this compound might impact the tumor microenvironment. In a study on bovine theca cells, LH stimulated the production of S1P through SPHK1. Inhibiting SPHK1 with this compound reduced cell viability and progesterone secretion while increasing testosterone production. [] This finding suggests a potential role of this compound in modulating hormonal pathways within specific tumor contexts.

A: Preclinical studies suggest that this compound is not a substrate for multidrug resistance mediated by MDR-1, a drug efflux pump. [] Additionally, overexpression of pro-survival Bcl-2 family members, another common resistance mechanism, did not impact the sensitivity of AML cells to this compound. [] This finding highlights its potential to overcome resistance mechanisms commonly observed with conventional chemotherapeutic agents.

A: Yes, this compound demonstrated therapeutic efficacy in several mouse models of AML and was found to be well-tolerated in healthy mice. [] Further studies in various in vivo models are crucial to validating its efficacy and safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B3887224.png)

![1-(3,4-dimethoxyphenyl)ethanone O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B3887234.png)

![3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887239.png)

![3-tert-butyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887252.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887271.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887275.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887278.png)

![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)

![4-[(3Z)-2-(4-chlorophenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B3887292.png)

![1-(3-chloro-2-methylphenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B3887294.png)

![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)